molecular formula C9H7BrN2O B13521987 (7-Bromoquinazolin-2-yl)methanol

(7-Bromoquinazolin-2-yl)methanol

Cat. No.: B13521987
M. Wt: 239.07 g/mol
InChI Key: CQPDSVRECGHOMS-UHFFFAOYSA-N
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Description

(7-Bromoquinazolin-2-yl)methanol is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. The molecular formula of this compound is C9H7BrN2O, and it has a molecular weight of 239.1 g/mol.

Preparation Methods

The synthesis of (7-Bromoquinazolin-2-yl)methanol typically involves several steps One common method starts with the bromination of quinazoline derivatives The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agentsThe reaction conditions for this step may involve the use of methanol and a base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

(7-Bromoquinazolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

    Medicine: Research has indicated that quinazoline derivatives, including (7-Bromoquinazolin-2-yl)methanol, may have anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Bromoquinazolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of the adenosine A2A receptor, which is involved in various physiological processes, including inflammation and immune response. By binding to this receptor, this compound can modulate its activity and exert therapeutic effects .

Comparison with Similar Compounds

(7-Bromoquinazolin-2-yl)methanol can be compared with other quinazoline derivatives, such as:

    6-Bromoquinazolin-2-yl)methanol: Similar in structure but with the bromine atom at the 6-position instead of the 7-position.

    Quinazolin-2-yl)methanol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    Thiazoloquinazoline: Contains a thiazole ring fused to the quinazoline ring, offering different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

(7-bromoquinazolin-2-yl)methanol

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-6-4-11-9(5-13)12-8(6)3-7/h1-4,13H,5H2

InChI Key

CQPDSVRECGHOMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)CO

Origin of Product

United States

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